Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17832727
InChI: InChI=1S/C10H17NO2/c1-13-10(12)8-5-6-11-9-4-2-3-7(8)9/h7-9,11H,2-6H2,1H3
SMILES:
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol

Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC17832727

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate -

Specification

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
IUPAC Name methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate
Standard InChI InChI=1S/C10H17NO2/c1-13-10(12)8-5-6-11-9-4-2-3-7(8)9/h7-9,11H,2-6H2,1H3
Standard InChI Key HLGACRQFAUCKFM-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CCNC2C1CCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate features a bicyclic framework comprising a six-membered pyridine ring fused to a five-membered cyclopentane ring, fully saturated except for the aromatic nitrogen in the pyridine moiety. The methyl ester group at position 4 introduces steric and electronic modifications critical for its reactivity. The IUPAC name, methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate, reflects this complex stereochemistry.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₀H₁₇NO₂
Molecular Weight183.25 g/mol
CAS Number (Free Base)Not explicitly provided
CAS Number (Hydrochloride)2031269-31-3
SMILESCOC(=O)C1CCNC2C1CCC2
InChIKeyHLGACRQFAUCKFM-UHFFFAOYSA-N

The hydrochloride salt (C₁₀H₁₈ClNO₂) forms via protonation of the pyridine nitrogen, enhancing solubility in polar solvents.

Spectroscopic and Computational Data

While specific spectral data (e.g., NMR, IR) are absent in available sources, the Standard InChI string (InChI=1S/C10H17NO2/c1-13-10(12)8-5-6-11-9-4-2-3-7(8)9/h7-9,11H,2-6H2,1H3) provides a roadmap for computational modeling. PubChem CID 83915106 offers additional structural insights, though experimental validation remains pending.

Synthesis and Mechanistic Pathways

Esterification of the Parent Carboxylic Acid

The primary synthesis route involves esterifying octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid with methanol under acidic catalysis. The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid’s hydroxyl group is replaced by methoxy:

RCOOH+CH3OHH+RCOOCH3+H2O\text{RCOOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}_3 + \text{H}_2\text{O}

Yields depend on reaction conditions, with typical acid catalysts including sulfuric acid or p-toluenesulfonic acid. The hydrochloride salt forms subsequently by treating the free base with hydrochloric acid.

CompoundKmK_m (μM)kcatk_{cat} (s⁻¹)kcat/Kmk_{cat}/K_m (μM⁻¹s⁻¹)
GABA22004.70.0021
(+)-3 (Cyclopentene analogue)921.20.013
(−)-4 (Cyclopentene analogue)21004.50.0021

Data adapted from .

Implications for Drug Development

SupplierPurityQuantityPrice (USD)
AK Scientific95%100 mg120
Enamine>98%1 g950

Prices vary based on batch size and purity.

Future Research Directions

Unanswered Questions

  • Enzymatic Degradation: Kinetic studies of esterase-mediated hydrolysis are needed to validate prodrug potential.

  • Receptor Binding Assays: Screen against GABAₐ and GABA<sub>B</sub> receptors to quantify affinity.

  • Toxicology Profiles: Acute and chronic toxicity studies in model organisms.

Synthetic Chemistry Opportunities

  • Asymmetric Synthesis: Develop enantioselective routes to access stereoisomers for structure-activity relationship (SAR) studies.

  • Derivatization: Explore amide or ketone analogues to modulate lipophilicity and bioavailability.

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